AMD3465 - 185991-24-6

AMD3465

Catalog Number: EVT-258965
CAS Number: 185991-24-6
Molecular Formula: C24H38N6
Molecular Weight: 410.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMD3465 is a non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4) [, , , ]. It is a monocyclam derivative of the bicyclam antagonist AMD3100 (Plerixafor) [, , ], exhibiting higher affinity and potency in inhibiting CXCR4 signaling [].

AMD3465 has been extensively investigated in preclinical research for its potential as an anticancer agent, due to the role of CXCR4 in tumor progression and metastasis [, , , , , , , , , ]. It has also shown promise in research on other diseases such as diabetic retinopathy [], pulmonary granuloma formation [], and acute kidney injury [].

Source and Classification

AMD 3465 was developed as part of research focused on HIV entry inhibitors and has been classified as a small molecule antagonist targeting the CXCR4 receptor. Its chemical structure allows it to effectively block the binding of the natural ligand, CXCL12, to CXCR4, thereby inhibiting downstream signaling pathways associated with cell migration and proliferation .

Synthesis Analysis

The synthesis of AMD 3465 involves several key steps that utilize cyclam derivatives. The compound is synthesized through a four-step reaction process starting from cyclam, leading to its final form as a quaternary ammonium salt.

Key Parameters:

  • Starting Material: Cyclam
  • Reagents Used: Various reagents for functionalization and quaternization.
  • Yield: The synthesis typically yields moderate amounts of the final product, with subsequent purification steps necessary to achieve high purity levels.

For radiochemical applications, such as the production of [^18F]AMD3465 for positron emission tomography (PET), the synthesis involves:

  1. Nucleophilic substitution using [^18F]fluoride.
  2. Azeotropic distillation with acetonitrile.
  3. Solid-phase extraction to purify the product, achieving radiochemical yields around 10% with a radiochemical purity exceeding 98% .
Molecular Structure Analysis

AMD 3465 possesses a complex molecular structure characterized by its macrocyclic framework. Its structural formula can be represented as follows:

C20H29N3OC_{20}H_{29}N_{3}O

Structural Features:

  • Macrocyclic Ring: Provides stability and facilitates binding to CXCR4.
  • Functional Groups: Contains amine and hydroxyl groups that enhance solubility and receptor affinity.

The molecular weight of AMD 3465 is approximately 329.47 g/mol, which contributes to its pharmacokinetic properties.

Chemical Reactions Analysis

AMD 3465 undergoes various chemical reactions primarily related to its interaction with CXCR4. The key reactions include:

  • Binding Reaction: Inhibition of CXCL12 binding to CXCR4, which is critical for blocking HIV entry into cells.
  • Internalization Prevention: AMD 3465 prevents the internalization of CXCR4 upon ligand binding, maintaining receptor availability on the cell surface .

In radiolabeling applications, AMD 3465 can be labeled with isotopes like technetium-99m or copper-64 for imaging purposes, demonstrating stability in biological environments and high affinity for CXCR4 .

Mechanism of Action

The mechanism of action of AMD 3465 centers on its ability to bind competitively to the CXCR4 receptor. By doing so, it effectively blocks the interaction between CXCL12 and CXCR4, leading to:

  1. Inhibition of Chemotaxis: Reduced migration of immune cells towards sites of inflammation or tumor growth.
  2. Blocking HIV Entry: Preventing HIV from utilizing CXCR4 for cellular entry, thus serving as a potential therapeutic agent against HIV infection .

Studies have shown that AMD 3465 exhibits superior antagonistic activity compared to other known antagonists like AMD3100, with lower IC50 values indicating higher potency in inhibiting CXCL12 binding .

Physical and Chemical Properties Analysis

AMD 3465 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in polar solvents due to its ionic nature.
  • Log P Value: Approximately -2.67, indicating it is hydrophilic, which affects its distribution in biological systems .
  • Stability: Demonstrates stability under physiological conditions, making it suitable for in vivo applications.

These properties are crucial for its effectiveness as both an imaging agent and a therapeutic compound.

Applications

AMD 3465 has diverse applications in both clinical and research settings:

  1. Imaging Agent: Utilized in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for visualizing CXCR4 expression in tumors and other tissues.
  2. Therapeutic Potential: Investigated as a treatment option for HIV due to its ability to block viral entry mechanisms.
  3. Cancer Research: Its role in inhibiting tumor cell migration makes it valuable for studying metastasis and developing anti-cancer therapies.

Ongoing research continues to explore the full potential of AMD 3465 in various biomedical fields, particularly concerning its efficacy and safety profiles in clinical settings .

Properties

CAS Number

185991-24-6

Product Name

AMD 3465

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine

Molecular Formula

C24H38N6

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2

InChI Key

CWJJHESJXJQCJA-UHFFFAOYSA-N

SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3

Solubility

Soluble in DMSO

Synonyms

1-pyridin-2-yl-N-(4-(1,4,7-triazacyclotetradecan-4-ylmethyl)benzyl)methanamine
AMD 8664
AMD-8664
AMD8664

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.